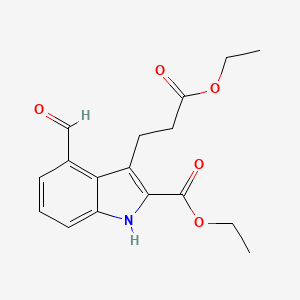

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-indole-2-carboxylate

Description

Properties

CAS No. |

917568-17-3 |

|---|---|

Molecular Formula |

C17H19NO5 |

Molecular Weight |

317.34 g/mol |

IUPAC Name |

ethyl 3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-indole-2-carboxylate |

InChI |

InChI=1S/C17H19NO5/c1-3-22-14(20)9-8-12-15-11(10-19)6-5-7-13(15)18-16(12)17(21)23-4-2/h5-7,10,18H,3-4,8-9H2,1-2H3 |

InChI Key |

UNYFZTSGHWKKKL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=C(NC2=CC=CC(=C21)C=O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis

The synthesis generally involves:

Formation of the Indole Ring : This is typically achieved through cyclization reactions involving appropriate precursors such as indole derivatives.

Introduction of Functional Groups : The process includes the selective formylation and ethoxy-oxopropylation steps.

Common Synthetic Routes

-

- The compound can be synthesized via condensation reactions involving ethyl indole-2-carboxylate and suitable nucleophiles such as ethyl acetoacetate or other carbonyl compounds.

-

- A common method for introducing the formyl group is through the use of phosphorus oxychloride (POCl3) in dimethylformamide (DMF). This method allows for effective formylation of indole derivatives to yield the desired product.

Ethoxy-Oxopropyl Group Introduction :

- The ethoxy group can be introduced by reacting with ethyl bromide in the presence of a base, followed by further transformations to achieve the oxopropyl moiety.

Example Synthesis Scheme

The following table summarizes a proposed synthesis scheme for Ethyl 3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-indole-2-carboxylate:

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Cyclization | Indole precursor + acid catalyst | Indole ring |

| 2 | Formylation | POCl3, DMF | Formylated indole |

| 3 | Ethoxy Group Addition | Ethyl bromide, base (e.g., NaOH) | Ethoxy-substituted intermediate |

| 4 | Final Condensation | Appropriate nucleophile | This compound |

Yield and Purity

The yield and purity of the final product can vary depending on reaction conditions such as temperature, time, and concentration of reagents used. For instance, yields can range from moderate to high (typically between 70% to 90%) based on optimized conditions in laboratory settings.

Research on this compound is limited but suggests potential applications in drug development due to its structural similarity to other biologically active compounds. Related indoles have demonstrated various pharmacological properties, indicating that this compound may also exhibit similar activities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of the corresponding carboxylic acid.

Reduction: Formation of the hydroxymethyl derivative.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds, including ethyl 3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-indole-2-carboxylate, exhibit promising anticancer properties. Research has shown that similar indole derivatives can inhibit the growth of various cancer cell lines, including hepatocellular carcinoma and breast cancer cells. For instance, Mannich bases derived from indoles have demonstrated cytotoxic effects against MCF-7 (human breast cancer) cells, with some compounds showing IC50 values lower than 2 μg/mL .

Antibacterial Properties

Indole derivatives have also been investigated for their antibacterial activities. A comparative study on similar compounds revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain indole-based compounds demonstrated higher potency than standard antibiotics like kanamycin B against strains such as Escherichia coli and Staphylococcus aureus . This highlights the potential of this compound as a candidate for further antibacterial research.

Organic Synthesis

This compound can serve as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. This property is particularly valuable in the development of new materials and pharmaceuticals.

Case Study 1: Anticancer Activity Evaluation

In a study conducted by Shanmugam et al., several indole derivatives were synthesized and evaluated for their anticancer activity against HepG2 (hepatocellular carcinoma) and MCF-7 cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that this compound could be further explored in this context .

Case Study 2: Antibacterial Screening

A screening of various indole derivatives for antibacterial activity demonstrated that some compounds exhibited remarkable efficacy against Pseudomonas aeruginosa and Staphylococcus aureus. The study highlighted the structure–activity relationship (SAR) of these compounds, providing insights into how modifications could enhance their antibacterial properties .

Mechanism of Action

The mechanism of action of Ethyl 3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the indole core can interact with various biological receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other indole-2-carboxylate derivatives, differing primarily in substituent patterns:

Key Observations :

- The formyl group at position 4 in the target compound distinguishes it from fluoro- or carboxamide-substituted analogs, enabling nucleophilic additions (e.g., formation of Schiff bases) .

- The ethoxypropionate chain at position 3 introduces steric bulk and lipophilicity, contrasting with simpler esters in pyrrole derivatives (e.g., ) .

Physicochemical Properties

- Spectroscopic Data :

- NMR : The formyl group in the target compound would resonate near δ 9.8–10.2 (¹H-NMR), similar to 3-formyl-indole derivatives in . Ethoxypropionate protons are expected at δ 1.2–4.3 (triplet for CH₂CH₃ and quartet for OCH₂) .

- IR : Strong carbonyl stretches (C=O) at ~1666–1670 cm⁻¹ (ester) and ~1700 cm⁻¹ (formyl) .

- Chromatography: Higher polarity due to the formyl group may reduce Rf values compared to non-polar analogs (e.g., reports Rf = 0.67 for carboxamides) .

Biological Activity

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-indole-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, therapeutic applications, and results from relevant studies.

- Molecular Formula : C16H19NO4

- Molecular Weight : 289.326 g/mol

- CAS Number : 63158-53-2

- Structural Characteristics : The compound features an indole ring system with various functional groups that contribute to its biological activity.

The biological activity of this compound appears to be multifaceted, involving several potential mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to fatty acid synthesis and metabolism. This inhibition could have implications for conditions such as obesity and metabolic syndrome .

- Neuroprotective Effects : There is emerging evidence indicating that compounds with similar structures exhibit neuroprotective properties against amyloid-beta-induced neurotoxicity, which is significant in the context of Alzheimer's disease .

- Anticancer Activity : Some studies have reported that indole derivatives possess anticancer properties. This compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the compound's effectiveness against various cell lines:

| Cell Line | Effect Observed | Reference |

|---|---|---|

| HepG2 (liver cancer) | Reduced fatty acid synthesis | |

| LNCaP (prostate cancer) | Induced apoptosis | |

| Neuroblastoma cells | Neuroprotective effects observed |

In Vivo Studies

In vivo studies are crucial for understanding the pharmacodynamics and potential therapeutic applications of the compound:

- Obesity Models : In rodent models of diet-induced obesity, administration of this compound resulted in significant reductions in body weight and improvements in metabolic markers such as insulin sensitivity and lipid profiles .

- Cancer Models : Animal studies have shown that this compound can inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study on Obesity Management : A study involving obese mice treated with the compound demonstrated a notable decrease in body fat percentage and improved glucose tolerance, indicating its efficacy as a weight management agent.

- Case Study on Cancer Therapy : A clinical observation reported that patients with advanced prostate cancer showed slowed disease progression when treated with indole derivatives, including variations of this compound.

Q & A

Synthesis and Optimization

1.1 (Basic) Q. What are the standard synthetic routes for Ethyl 3-(3-ethoxy-3-oxopropyl)-4-formyl-1H-indole-2-carboxylate? The compound is synthesized via condensation of 3-formyl-1H-indole-2-carboxylate derivatives with thiazolones or related nucleophiles. A typical procedure involves refluxing 3-formyl-indole precursors (1.1 equiv) with 2-aminothiazol-4(5H)-one (1.0 equiv) in acetic acid with sodium acetate as a base for 3–5 hours. The product is isolated by precipitation and recrystallization from DMF/acetic acid .

1.2 (Advanced) Q. How can reaction conditions be optimized to improve yield and purity? Key parameters include:

- Stoichiometry : Slight excess (1.1 equiv) of the aldehyde component to drive the reaction .

- Solvent choice : Acetic acid promotes both solubility and acid catalysis, but mixed solvents (e.g., acetic acid/ethanol) may reduce side reactions.

- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust reflux time (3–8 hours) to avoid over-oxidation of the formyl group .

Structural Characterization

2.1 (Basic) Q. What spectroscopic methods are critical for confirming the structure of this compound?

- HRMS (ESI) : Validates molecular weight (e.g., expected [M+Na]+ peak) .

- NMR :

- IR : Strong bands at ~1735 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (aldehyde C=O) .

2.2 (Advanced) Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved?

- Dynamic effects : Rotameric equilibria in ethoxy groups may cause peak broadening; variable-temperature NMR can mitigate this .

- Diastereotopic protons : Use 2D NMR (COSY, NOESY) to distinguish overlapping signals in the indole and propyl substituents .

- X-ray crystallography : Resolve ambiguities via single-crystal analysis (e.g., SHELXL refinement) .

Computational and Crystallographic Analysis

3.1 (Advanced) Q. What computational methods are used to predict electronic properties or reaction pathways?

- DFT studies : Calculate HOMO-LUMO gaps (e.g., Gaussian or ORCA software) to assess reactivity. For example, the formyl group’s electrophilicity can be quantified via Fukui indices .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .

3.2 (Advanced) Q. How is X-ray crystallography applied to resolve structural ambiguities?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

- Refinement : SHELXL refines positional and thermal parameters; check for disorder in ethoxy or propyl groups .

- Validation : Verify geometry with PLATON (e.g., R-factor < 0.05) .

Functionalization and Derivatives

4.1 (Basic) Q. What strategies enable functionalization of the indole core or side chains?

- Aldehyde modification : Condensation with amines or hydrazines to form Schiff bases .

- Ester hydrolysis : Treat with NaOH/EtOH to yield carboxylic acid derivatives for further coupling .

4.2 (Advanced) Q. How can regioselective modifications be achieved without disrupting the indole scaffold?

- Protecting groups : Temporarily block the formyl group with ethylene glycol before functionalizing the ethyl ester .

- Electrochemical methods : Use controlled-potential electrolysis for C–H activation (e.g., furan ring formation via allene coupling) .

Contradictory Data and Troubleshooting

5.1 (Advanced) Q. How to address discrepancies between experimental and computational spectra?

- Solvent effects : Simulate NMR shifts with implicit solvent models (e.g., PCM in Gaussian) .

- Tautomerism : Investigate keto-enol equilibria in the propionyl chain using temperature-dependent IR .

5.2 (Advanced) Q. What steps validate synthetic intermediates when HRMS and NMR data conflict?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.